N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5-chlorothiophene-2-sulfonamide
Description
N-(2-(Benzo[d][1,3]dioxol-5-yloxy)ethyl)-5-chlorothiophene-2-sulfonamide is a sulfonamide derivative featuring a benzo[d][1,3]dioxol-5-yloxy (benzodioxole) moiety linked via an ethyl chain to a 5-chlorothiophene-2-sulfonamide group. This structure combines electron-rich aromatic systems (benzodioxole and thiophene) with a sulfonamide pharmacophore, which is often associated with biological activity, such as enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-chlorothiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO5S2/c14-12-3-4-13(21-12)22(16,17)15-5-6-18-9-1-2-10-11(7-9)20-8-19-10/h1-4,7,15H,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKHNFUREXLHBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCNS(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles, have shown activity against various cancer cell lines. These compounds often target microtubules and their component protein, tubulin, which are crucial for cell division and thus a common target for anticancer agents.
Mode of Action
This is often achieved through the suppression of tubulin polymerization or stabilization of microtubule structure, leading to mitotic blockade and cell apoptosis.
Biochemical Pathways
It can be inferred from related compounds that the pathways involved are likely related to cell division and apoptosis. Disruption of these pathways can lead to cell cycle arrest and programmed cell death.
Result of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells. This suggests that N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5-chlorothiophene-2-sulfonamide may have similar effects.
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5-chlorothiophene-2-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the coupling of benzo[d][1,3]dioxole derivatives with sulfonamide groups. The structural formula can be represented as follows:
This compound features a sulfonamide group attached to a thiophene ring and a benzo[d][1,3]dioxole moiety, which may contribute to its biological properties.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. In vitro studies have shown that this compound displays inhibitory effects against various bacterial strains. The mechanism is believed to involve the disruption of folic acid synthesis in bacteria, similar to other sulfonamides .
Anticancer Activity
Recent studies have explored the anticancer potential of thiophene-based compounds. This compound has shown promising results in inhibiting the proliferation of cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been linked to its interaction with specific signaling pathways involved in cell growth and survival .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. In vivo studies demonstrated that it significantly reduced inflammation in animal models through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies and Research Findings
A detailed examination of relevant studies reveals the following insights into the biological activity of this compound:
Comparison with Similar Compounds
Structural Analogues with Benzodioxole and Sulfonamide/Acetamide Groups
(a) 2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5p)
- Structure : Benzodioxole-oxyethyl acetamide linked to a methylthio-thiadiazole ring.
- Key Data : Yield (78%), melting point (171–172°C), confirmed by $ ^1H $ NMR (DMSO-d6) .
- Comparison: The target compound replaces the thiadiazole-acetamide group with a 5-chlorothiophene-sulfonamide. The chlorine atom in the thiophene ring may increase lipophilicity compared to the methylthio group in 5p.
(b) KCH-1521: N-((2-(1H-Indol-3-yl)ethyl)carbamoyl)-2-(benzo[d][1,3]dioxol-5-yloxy)acetamide
- Structure : Benzodioxole-oxyethyl acetamide linked to an indole-ethylcarbamoyl group.
- Comparison :
- The target compound’s sulfonamide-thiophene system lacks the indole moiety, which is critical for KCH-1521’s bioactivity. This suggests divergent pharmacological targets.
Analogues with Benzodioxole and Piperazine/Piperidine Scaffolds
(a) 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(4-chlorophenyl)piperazine (, Compound 4)
- Structure : Benzodioxole-methylphenyl-piperazine with a 4-chlorophenyl substituent.
- Key Data : Yield (70%), melting point (164–165°C, HCl salt), confirmed by NMR and elemental analysis .
- Comparison :
- The piperazine ring in this analog contrasts with the sulfonamide group in the target compound. Piperazines are often used to enhance solubility and bioavailability, whereas sulfonamides may improve target specificity.
(b) 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(4-bromophenyl)piperazine (, Compound 24)
- Key Data : Yield (72%), melting point (177–178°C, HCl salt) .
- Comparison :
- Bromine substitution vs. chlorine in the target compound: Bromine’s larger size may increase steric hindrance but enhance lipophilicity.
Analogues with Heterocyclic Systems
(a) 6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole (a-f)
- Structure : Benzodioxole-oxy linked to a fluorobenzimidazole core.
- Key Data : Synthesized via condensation reactions (120°C, 18 h) with yields up to 75% .
Table 1. Comparative Data for Key Analogues
- Synthesis Insights :
- Piperazine/piperidine analogs are typically synthesized via nucleophilic substitution or condensation reactions, often requiring HCl salt formation for crystallization .
- The target compound’s synthesis would likely involve sulfonylation of a benzodioxole-oxyethylamine intermediate with 5-chlorothiophene-2-sulfonyl chloride.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
